Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate
Description
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Properties
IUPAC Name |
diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO7/c1-6-26-16(22)18(20-11(3)21,17(23)27-7-2)10-12-8-14(24-4)15(25-5)9-13(12)19/h8-9H,6-7,10H2,1-5H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOZECBVTCQTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1F)OC)OC)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate, with the CAS number 102034-51-5, is a compound of interest in chemical and pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C18H24FNO7
- Molecular Weight : 385.4 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
This compound exhibits several biological activities that can be attributed to its structural components. The presence of the fluorine atom and methoxy groups on the phenyl ring enhances its lipophilicity, potentially facilitating better interaction with biological membranes and targets.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The fluorinated aromatic ring may play a role in disrupting microbial membranes or interfering with metabolic pathways.
- Anti-inflammatory Effects : Research indicates that derivatives of acetamido compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in various cellular models.
- Enzyme Inhibition : Some studies have shown that compounds with similar structural motifs can act as inhibitors for specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of diethyl derivatives against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In vitro assays were conducted to assess the anti-inflammatory effects of diethyl 2-acetamido derivatives on human cell lines. Results indicated a marked reduction in the expression of interleukin (IL)-6 and tumor necrosis factor (TNF)-α when treated with the compound, highlighting its potential in inflammatory conditions .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate has been investigated for its potential therapeutic applications, particularly in the following areas:
a. Anticancer Activity
Research has indicated that compounds with similar structural motifs may exhibit cytotoxic effects against various cancer cell lines. The incorporation of a fluorine atom and methoxy groups can enhance the lipophilicity and bioavailability of the compound, potentially leading to improved anticancer activity.
b. Antimicrobial Properties
Studies have suggested that derivatives of acetamido compounds can possess antimicrobial properties. The presence of the 2-fluoro-4,5-dimethoxyphenyl moiety may contribute to enhanced activity against specific bacterial strains.
c. Enzyme Inhibition
The compound may serve as a scaffold for the design of enzyme inhibitors. Its structural features can be modified to optimize binding affinity and selectivity towards target enzymes involved in disease pathways.
Synthetic Methodologies
This compound can also be utilized in synthetic organic chemistry:
a. Building Block in Synthesis
This compound can act as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including:
- Esterification : To create derivatives with altered solubility and reactivity.
- Amidation : For the synthesis of peptide-like structures that could have biological significance.
b. Retrosynthetic Analysis
Utilizing advanced retrosynthetic analysis tools, chemists can identify feasible synthetic routes to this compound from simpler precursors. This approach aids in optimizing reaction conditions and yields.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria, suggesting potential as an antibiotic lead compound. |
| Study C | Synthetic Applications | Developed a multi-step synthesis involving diethyl 2-acetamido derivatives leading to novel bioactive compounds. |
Preparation Methods
Reaction Mechanism and Key Steps
The alkylation proceeds via a nucleophilic substitution (SN2) mechanism:
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Deprotonation : DEAM’s α-hydrogen is abstracted by a strong base (e.g., sodium ethoxide), forming a resonance-stabilized enolate.
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Electrophilic Attack : The enolate attacks the electrophilic carbon of (2-fluoro-4,5-dimethoxyphenyl)methyl bromide or chloride.
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Workup : Hydrolysis and decarboxylation yield the target compound after purification.
Critical Reagents :
Optimized Reaction Conditions
Based on analogous alkylations, optimal parameters include:
Yield Considerations :
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Pilot studies on similar substrates report yields of 75–85%. Steric hindrance from the 2-fluoro and 4,5-dimethoxy groups may reduce yields to 60–70%, necessitating excess electrophile (1.2–1.5 equiv).
Alternative Synthetic Routes
Reductive Amination Pathway
A less common route involves reductive amination of diethyl 2-amino-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate with acetic anhydride. This method, though theoretically viable, faces challenges:
Ullmann-Type Coupling
For advanced applications, a palladium-catalyzed coupling between diethyl 2-acetamidomalonate and a (2-fluoro-4,5-dimethoxyphenyl)methyl halide could be explored. However, this method is cost-prohibitive and lacks precedent in malonate chemistry.
Industrial-Scale Production Considerations
Scalable synthesis requires modifications to lab-scale protocols:
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Continuous Flow Reactors : Minimize thermal gradients during alkylation, improving consistency.
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Solvent Recovery : THF and acetic acid are reclaimed via distillation, reducing costs.
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Byproduct Management : Sodium acetate (from nitrosation steps) is filtered and repurposed.
Case Study : A patented process for DEAM production achieved 86% yield using recycled solvents and in-situ filtration. Adapting this to the target compound could enhance viability.
Analytical Validation and Purification
Characterization Techniques
Q & A
Basic Research Questions
Q. What are the key structural features of diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate, and how do they influence its reactivity in synthesis?
- Methodological Answer : The compound contains a fluorinated aromatic ring, methoxy substituents, and an acetamido-propanedioate backbone. The fluorine atom enhances electrophilic substitution selectivity, while methoxy groups stabilize intermediates via resonance. Computational methods (e.g., quantum chemical calculations) can predict reactive sites by analyzing electron density and frontier molecular orbitals . Experimental validation involves kinetic studies under varying conditions (solvent, temperature) to confirm computational predictions .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Apply statistical experimental design (e.g., factorial design or response surface methodology) to identify critical parameters (e.g., reagent stoichiometry, reaction time). For example, varying the ratio of the benzyl precursor to the propanedioate ester while monitoring yield via HPLC can isolate optimal conditions. Post-reaction purification using membrane separation technologies (e.g., nanofiltration) efficiently removes unreacted starting materials .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use NMR to track fluorine environments and / NMR for methoxy and acetamido group assignments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl stretching frequencies. For crystalline samples, X-ray diffraction resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data in reaction mechanisms involving this compound?
- Methodological Answer : When experimental kinetics conflict with hypothesized mechanisms, employ ab initio or density functional theory (DFT) to model transition states. For example, if competing pathways (e.g., nucleophilic vs. electrophilic attack) are proposed, compare activation energies of each pathway with observed rate constants. Integrate findings into a feedback loop where simulations guide targeted experiments (e.g., isotopic labeling) .
Q. What strategies address solubility challenges in biological assays for this compound?
- Methodological Answer : Use co-solvent systems (e.g., DMSO-water gradients) or lipid-based nanocarriers to enhance solubility. Validate via dynamic light scattering (DLS) to ensure colloidal stability. For enzymatic studies, modify assay buffers (e.g., add cyclodextrins) to mimic physiological conditions while maintaining compound integrity .
Q. How can AI-driven process simulation improve scale-up from lab to pilot plant?
- Methodological Answer : Implement tools like COMSOL Multiphysics to simulate reactor dynamics (e.g., heat transfer, mixing efficiency) under scaled conditions. Train machine learning models on lab-scale data to predict optimal parameters (e.g., agitation rate, temperature profiles) for larger batches. Validate with pilot-scale experiments using in-line PAT (process analytical technology) for real-time monitoring .
Q. What experimental controls are critical when studying this compound’s metabolic stability?
- Methodological Answer : Include positive controls (e.g., known CYP450 inhibitors) and negative controls (e.g., heat-inactivated liver microsomes) in incubation studies. Use LC-MS/MS to quantify parent compound degradation and metabolite formation. Normalize data to protein content and account for non-enzymatic degradation via parallel incubations in buffer-only systems .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational binding affinity predictions and experimental IC values?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking simulations. Refine models using molecular dynamics (MD) simulations to incorporate solvent molecules and protein conformational changes. Experimentally, perform surface plasmon resonance (SPR) to measure binding kinetics under physiological conditions, correlating with computational outputs .
Q. Why might synthetic yields vary significantly between similar derivatives of this compound?
- Methodological Answer : Substituent electronic effects (e.g., electron-withdrawing fluorine vs. electron-donating methoxy groups) alter intermediate stability. Conduct Hammett linear free-energy analysis to quantify substituent effects on reaction rates. Pair this with DFT calculations to map electronic landscapes of intermediates, identifying destabilizing interactions (e.g., steric clashes) .
Research Methodology Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
